molecular formula C13H18 B14471957 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- CAS No. 66324-61-6

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl-

Cat. No.: B14471957
CAS No.: 66324-61-6
M. Wt: 174.28 g/mol
InChI Key: IFTPCJVDQPZZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- is an organic compound with the molecular formula C13H18 It is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- typically involves the cyclization of substituted phenylbutanoic acids. One common method includes the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and subsequent dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation over Pd/C or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

  • 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
  • 1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-
  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-

Comparison: 1H-Indene, 2,3-dihydro-1,1,3,5-tetramethyl- is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

66324-61-6

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

1,3,3,6-tetramethyl-1,2-dihydroindene

InChI

InChI=1S/C13H18/c1-9-5-6-12-11(7-9)10(2)8-13(12,3)4/h5-7,10H,8H2,1-4H3

InChI Key

IFTPCJVDQPZZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C1C=C(C=C2)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.